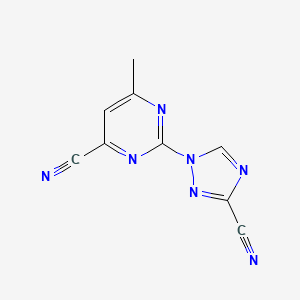
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile, also known as CCT251545, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to exhibit promising results in preclinical studies, making it an attractive candidate for further investigation.
Mécanisme D'action
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile exerts its anticancer effects through the inhibition of CDK7 and CDK9. CDK7 is a kinase that is involved in the regulation of transcription, while CDK9 is a kinase that is involved in the regulation of RNA polymerase II activity. Inhibition of these kinases by 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile leads to the downregulation of several oncogenes and the upregulation of tumor suppressor genes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile has been shown to exhibit potent anticancer effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity in normal cells. Additionally, 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile has been shown to inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile is its specificity for CDK7 and CDK9, which makes it a valuable tool for studying the role of these kinases in cancer progression. However, one limitation of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile. One area of interest is the development of more potent and selective CDK7/9 inhibitors. Additionally, further investigation is needed to determine the optimal dosing and administration schedule for 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile in clinical settings. Finally, there is a need for studies investigating the potential use of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile in combination with other anticancer agents.
Méthodes De Synthèse
The synthesis of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile involves a multi-step process that begins with the reaction of 2-amino-4,6-dichloropyrimidine with ethyl cyanoacetate to form 2-ethoxycarbonyl-4,6-dichloropyrimidine. This intermediate is then reacted with hydrazine hydrate to produce 2-hydrazino-4,6-dichloropyrimidine. The final step involves the reaction of 2-hydrazino-4,6-dichloropyrimidine with 3-cyano-1,2,4-triazole and methyl propiolate to yield 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile.
Applications De Recherche Scientifique
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several proteins involved in cancer progression, including the kinases CDK7 and CDK9. Inhibition of these kinases has been shown to lead to cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(3-cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N7/c1-6-2-7(3-10)14-9(13-6)16-5-12-8(4-11)15-16/h2,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMUIAKGMJKAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=NC(=N2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)

![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)




![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)


![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)
![2-[1-(4-Cyanophenyl)ethylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6635276.png)